Home > Products > Building Blocks P642 > 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline
11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline - 5778-71-2

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline

Catalog Number: EVT-449492
CAS Number: 5778-71-2
Molecular Formula: C14H14ClN
Molecular Weight: 231.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molecular Structure Analysis

The molecular formula of CTQ is C14H14ClN. The molecular weight is 231.72 g/mol.

11-[Bis(tri­methyl­sil­yl)amino]-2,4-bis­(tri­methyl­sil­yl)-7,8,9,10-tetra­hydro-6H-cyclo­hepta­[1,2-b]quinoline

Compound Description: This compound features a cyclo­heptane ring in a chair conformation fused to a nearly planar quinoline system []. Notably, it possesses bulky tri­methyl­silyl substituents attached to the nitrogen and two carbon atoms of the quinoline moiety.

Relevance: This compound shares the core structure of a 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline system with 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline. The primary difference lies in the substituents, with the related compound having trimethylsilyl groups instead of a chlorine atom at the 11-position and additional substitutions on the quinoline ring. []

Tacrine

Compound Description: Tacrine, also known as 9-amino-1,2,3,4-tetrahydroacridine, is an acetylcholinesterase inhibitor []. This compound has been investigated for the treatment of Alzheimer's disease.

Relevance: Tacrine serves as a direct structural analogue to 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline. Both compounds share a tricyclic core comprising a central pyridine ring fused to a cyclohexane ring and a six-membered alicyclic ring. The key difference lies in the presence of a seven-membered alicyclic ring in 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline compared to a six-membered ring in tacrine, along with the chloro substituent at the 11-position in the former. []

3. 6-[ [3-(dimethylamino)-propyl]thio] [, , ]thiadiazolo[3,4-c]acridine

Compound Description: This compound is a member of the [, , ]thiadiazolo[3,4-c]acridine class and exhibits inhibitory activity against platelet aggregation. [] It features a [, , ]thiadiazolo[3,4-c]acridine core with a 3-(dimethylamino)propylthio side chain attached to the 6-position of the acridine moiety.

Relevance: While this compound belongs to a different chemical class than 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline, it highlights the exploration of various heterocyclic scaffolds, including acridines, for potential biological activities. The study emphasizes the importance of structural modifications and the incorporation of different functional groups in modulating biological profiles. []

6-[ [3-(dimethylamino)propyl]thio]-7,8,9,10-tetrahydro[1,2,5]thiadiazolo[3,4-c]acridine

Compound Description: This compound represents another example from the [, , ]thiadiazolo[3,4-c]acridine series, demonstrating platelet aggregation inhibitory effects. [] Structurally, it closely resembles the previous compound, differing only in the presence of a tetrahydroacridine moiety instead of a fully aromatic acridine system.

Relevance: Similar to the previous compound, this derivative highlights the exploration of diverse heterocyclic frameworks and the influence of structural variations on biological activity. It reinforces the significance of considering various heterocyclic systems, such as those containing thiadiazole and acridine units, in the search for novel bioactive compounds. []

6-[ [3(1)imethylamino)propyl]thio]-8,9-dihydro-7H-cyclopenta[b][1,2,5]thiadiazolo[3,4-h]quinoline

Compound Description: This compound belongs to the 8,9-dihydro-7H-cyclopenta[b][1,2,5]thiadiazolo[3,4-h]quinoline class and displays inhibitory activity against platelet aggregation. [] It features a cyclopenta[b][1,2,5]thiadiazolo[3,4-h]quinoline core with a 3-(dimethylamino)propylthio side chain attached at the 6-position.

Relevance: While structurally distinct from 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline, this compound underscores the investigation of diverse heterocyclic scaffolds for their potential therapeutic value. The study emphasizes the importance of exploring different heterocyclic combinations, such as those incorporating thiadiazole, cyclopentane, and quinoline units, to uncover novel biological activities. []

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate

Compound Description: This compound is a quinoline derivative that forms a complex with the S6K1 kinase domain. []

11-(N4-phenylpiperazine)-7,8,9,10-tetrahydro-6H-cyclohepta [b]quinoline dihydrochloride

Compound Description: Also known as centphenaquin, this compound has been identified as a new analeptic agent, demonstrating respiratory stimulant action. [, , , ]

Relevance: This compound shares the core 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline structure with 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline. The main distinction lies in the substituent at the 11-position, with this compound bearing an N4-phenylpiperazine group instead of chlorine. [, , , ]

4-Amino-2,3-polymethylenequinoline-butylated hydroxytoluene (BHT) conjugates

Compound Description: These conjugates represent hybrid molecules combining 4-amino-2,3-polymethylenequinoline with butylated hydroxytoluene (BHT) via enaminoalkyl or aminoalkyl linkers. These compounds demonstrate potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) while also exhibiting antioxidant properties. []

Relevance: These conjugates, particularly those incorporating a 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline moiety (polymethylene = heptamethylene), share structural similarities with 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline. While the conjugates lack a substituent at the 11-position and include a BHT unit linked through various spacers, they highlight the potential of modifying the core 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline framework for developing multifunctional agents targeting Alzheimer's disease. []

Diarylated tacrine derivatives

Compound Description: These compounds represent a series of novel aryl tacrine derivatives designed and synthesized as potential anticancer, antibacterial agents, and enzyme inhibitors. [] These molecules feature various aryl substituents at the 5 and 7 positions of the tacrine scaffold.

Relevance: While these compounds are based on the tacrine scaffold and not directly derived from 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline, they emphasize the exploration of structurally related tricyclic heterocycles for diverse biological activities. The study highlights the importance of investigating modifications to these tricyclic systems, including the introduction of aryl substituents, to modulate their pharmacological profiles and potentially discover new therapeutic agents. []

Overview

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline is a chemical compound with the molecular formula C14H14ClNC_{14}H_{14}ClN and a molecular weight of 231.72 g/mol. This compound is notable for its structural characteristics and potential applications in various fields, including organic chemistry and medicinal research. It is classified under the category of quinoline derivatives, which are known for their diverse biological activities.

Source

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline can be synthesized through various organic reactions involving cycloheptanone and substituted benzaldehydes. Its synthesis has been explored in multiple studies focusing on the development of quinoline derivatives and their applications in scientific research .

Classification

This compound falls within the broader classification of heterocyclic compounds, specifically as a member of the quinoline family. Quinoline derivatives are widely studied for their pharmacological properties, making them significant in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with cycloheptanone in the presence of a base like sodium hydride or potassium tert-butoxide. The reaction conditions usually require heating under reflux to facilitate cyclization and subsequent reduction steps to yield the final product .

Technical Details

The synthesis can be summarized as follows:

  1. Starting Materials: 2-chlorobenzaldehyde and cycloheptanone.
  2. Reagents: Base (e.g., sodium hydride), solvent (e.g., toluene).
  3. Conditions: Refluxing temperature for several hours.
  4. Purification: The product can be purified using standard techniques such as recrystallization or chromatography.
Molecular Structure Analysis

Structure

The molecular structure of 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline features a bicyclic framework that includes a quinoline moiety fused with a cycloheptane ring. The presence of the chlorine atom at the 11-position contributes to its reactivity and potential biological activity.

Data

  • Molecular Formula: C14H14ClNC_{14}H_{14}ClN
  • Molecular Weight: 231.72 g/mol
  • InChI Key: A unique identifier used for chemical substances.
Chemical Reactions Analysis

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline participates in several chemical reactions:

Reactions

  1. Oxidation: Can be oxidized to form various quinoline derivatives using oxidizing agents such as potassium permanganate.
  2. Reduction: Reduction reactions can lead to tetrahydroquinoline derivatives when treated with reducing agents like lithium aluminum hydride.
  3. Substitution: The chlorine atom can undergo nucleophilic substitution reactions to introduce other functional groups .

Technical Details

The choice of reagents and conditions significantly influences the yield and selectivity of these reactions. For example, oxidation reactions may require careful control of temperature and pH to avoid overoxidation.

Mechanism of Action

Process

The primary mechanism of action for 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts.

Data

  • Target Enzyme: Acetylcholinesterase
  • Mode of Action: Inhibition of acetylcholinesterase leads to increased levels of acetylcholine.
  • Biochemical Pathway: Enhances cholinergic transmission by preventing acetylcholine degradation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Boiling Point: No specific data available; further studies may be required to determine thermal properties.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.
  • Stability: Sensitive to light and heat; may require stabilization when used in formulations .
Applications

Scientific Uses

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline has several applications:

  1. Chemistry: Acts as a building block in synthesizing more complex organic molecules.
  2. Biology: Investigated for potential biological activities related to enzyme interactions.
  3. Medicine: Explored for use in treating acute postoperative pain and as a stabilizer for light-sensitive drugs .
  4. Industry: Utilized in developing new materials due to its unique chemical properties.

Properties

CAS Number

5778-71-2

Product Name

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline

IUPAC Name

11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

InChI

InChI=1S/C14H14ClN/c15-14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2

InChI Key

ZTPFUVLIFRJJTI-UHFFFAOYSA-N

SMILES

C1CCC2=C(C3=CC=CC=C3N=C2CC1)Cl

Synonyms

11-chloro-2,3,4,5-tetrahydro-1H-cyclohepta(b)quinoline

Canonical SMILES

C1CCC2=C(C3=CC=CC=C3N=C2CC1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.